molecular formula C22H28N2O2S2 B2933976 5-(1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 2034429-52-0

5-(1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Cat. No.: B2933976
CAS No.: 2034429-52-0
M. Wt: 416.6
InChI Key: LEIJJZSCBSUWDF-UHFFFAOYSA-N
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Description

5-(1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a useful research compound. Its molecular formula is C22H28N2O2S2 and its molecular weight is 416.6. The purity is usually 95%.
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Scientific Research Applications

Liquid Crystalline Properties

Research has demonstrated the use of compounds with saturated six-membered heterocycles, similar in structure to the specified chemical, in the synthesis of new liquid crystalline compounds. These compounds exhibit properties like high positive dielectric anisotropy, which is crucial for liquid crystal displays and other electronic applications (Karamysheva et al., 1981).

Anticancer Potential

Studies have explored the synthesis and structural characterization of naphthoquinone derivatives, closely related to the queried chemical, assessing their cytotoxic activity against various human cancer cell lines. These compounds have shown potent cytotoxic activity, making them potential agents in cancer treatment (Ravichandiran et al., 2019).

Magnetic Anisotropy in Cobalt Complexes

Research on cobalt(ii) complexes, involving similar sulfonamide structures, has revealed a subtle correlation between magnetic anisotropy and coordination geometry. This finding is significant for magnetic studies and applications in materials science (Wu et al., 2019).

Synthesis of Spiro Pyrrolidines

The synthesis of spiro pyrrolidines, which are structurally related to the target compound, has been achieved through specific cycloaddition reactions. This synthesis route is important in the development of new pharmaceuticals and complex organic molecules (Raj & Raghunathan, 2003).

Adrenergic Activity in Analogs

Spirotetrahydronaphthalene analogs, structurally similar to the queried chemical, have been synthesized and tested for α and β adrenergic properties. These findings are valuable in developing new adrenergic drugs (Macchia et al., 2002).

Synthesis of Sulfonated Pyridines

Research has shown the synthesis of sulfonated pyridines from carboxylic acids and acrylates, processes in which similar compounds are used. This synthesis is vital in the field of organic chemistry for creating novel compounds with potential pharmaceutical applications (Stark et al., 2014).

Properties

IUPAC Name

5-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2S2/c25-28(26,21-6-5-17-3-1-2-4-18(17)15-21)24-12-7-20(8-13-24)23-11-9-22-19(16-23)10-14-27-22/h5-6,10,14-15,20H,1-4,7-9,11-13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEIJJZSCBSUWDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCC(CC3)N4CCC5=C(C4)C=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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